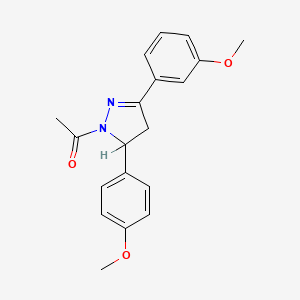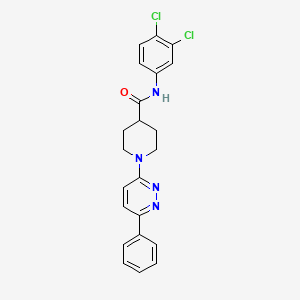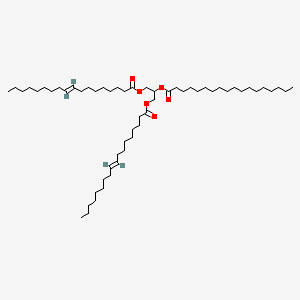
Glycerol 1,3-di-(9Z-octadecenoate) 2-octadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycerol 1,3-di-(9Z-octadecenoate) 2-octadecanoate is a triacylglycerol, a type of glyceride consisting of three fatty acid chains covalently bonded to a glycerol molecule through ester linkages . This compound is part of a broader class of organic compounds known for their roles in biological systems and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycerol 1,3-di-(9Z-octadecenoate) 2-octadecanoate typically involves the esterification of glycerol with the respective fatty acids. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through enzymatic methods using lipases, which offer a more environmentally friendly alternative to chemical catalysts. The enzymatic process is carried out under mild conditions, which helps in preserving the integrity of the fatty acids and glycerol.
Chemical Reactions Analysis
Types of Reactions
Glycerol 1,3-di-(9Z-octadecenoate) 2-octadecanoate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of peroxides and other oxidative products.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bonds can be hydrolyzed to yield glycerol and the respective fatty acids.
Transesterification: This reaction involves the exchange of the ester groups with alcohols, leading to the formation of new esters.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are typically used.
Transesterification: Methanol or ethanol in the presence of a base such as sodium methoxide is commonly used.
Major Products Formed
Oxidation: Peroxides and aldehydes.
Hydrolysis: Glycerol and fatty acids.
Transesterification: New esters and glycerol.
Scientific Research Applications
Glycerol 1,3-di-(9Z-octadecenoate) 2-octadecanoate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study esterification and transesterification reactions.
Biology: Investigated for its role in lipid metabolism and energy storage.
Medicine: Explored for its potential in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of biodiesel and as an ingredient in cosmetics and food products.
Mechanism of Action
The mechanism of action of Glycerol 1,3-di-(9Z-octadecenoate) 2-octadecanoate involves its interaction with lipid metabolic pathways. It is hydrolyzed by lipases to release glycerol and fatty acids, which can then enter various metabolic pathways. The released fatty acids can be oxidized to produce energy, while glycerol can be converted into glucose or other metabolites.
Comparison with Similar Compounds
Similar Compounds
Glycerol 1,3-dioctadecanoate 2-(9Z-octadecenoate): Another triacylglycerol with similar fatty acid composition.
Glycerol 1,3-di-(9Z,12Z-octadecadienoate) 2-octadecanoate: Contains polyunsaturated fatty acids.
Glycerol 1-(9Z-octadecenoate) 2-hexadecanoate 3-octadecanoate: A triacylglycerol with a different fatty acid arrangement.
Uniqueness
Glycerol 1,3-di-(9Z-octadecenoate) 2-octadecanoate is unique due to its specific combination of fatty acids, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring specific lipid profiles, such as in the formulation of specialized dietary supplements and cosmetic products.
Properties
CAS No. |
29590-02-1 |
|---|---|
Molecular Formula |
C57H106O6 |
Molecular Weight |
887.4 g/mol |
IUPAC Name |
1,3-bis[[(E)-octadec-9-enoyl]oxy]propan-2-yl octadecanoate |
InChI |
InChI=1S/C57H106O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25-26,28-29,54H,4-24,27,30-53H2,1-3H3/b28-25+,29-26+ |
InChI Key |
KGSBKZXRGYMKBT-XQHINZDJSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCC/C=C/CCCCCCCC)COC(=O)CCCCCCC/C=C/CCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCCCC)COC(=O)CCCCCCCC=CCCCCCCCC |
melting_point |
10.5 - 12.5 °C |
physical_description |
Liquid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


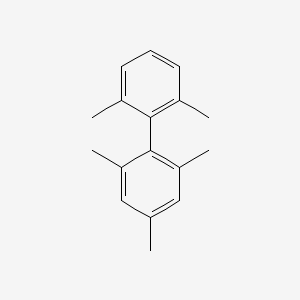
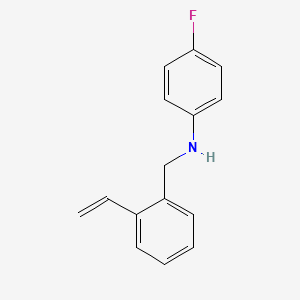
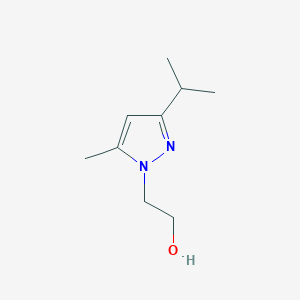
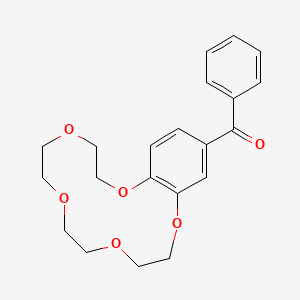
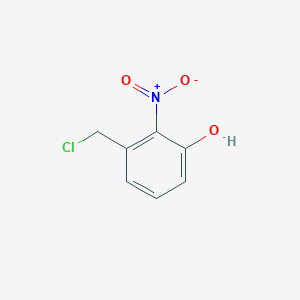
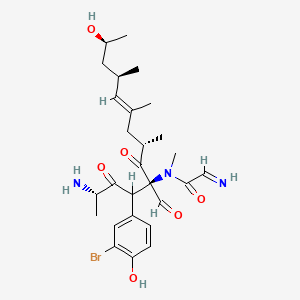
![2,7-Dibromo-3,6-bis[(2-ethylhexyl)oxy]naphthalene](/img/structure/B14138595.png)
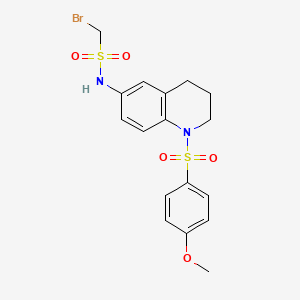
![2-Chloro-5-[(4-chlorophenyl)amino]phenol](/img/structure/B14138626.png)
![7-[(Prop-2-en-1-yl)oxy]-1-benzothiophene](/img/structure/B14138630.png)
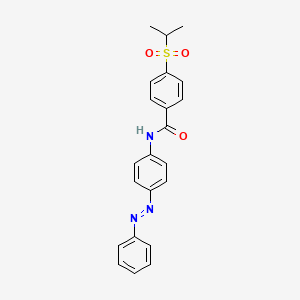
![1-Methyl-3-[[3-methyl-4-[4-(trifluoromethylsulfanyl)phenoxy]phenyl]carbamoyl]urea](/img/structure/B14138641.png)
